molecular formula C13H13N3O2 B11867190 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-16-7

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11867190
CAS No.: 62481-16-7
M. Wt: 243.26 g/mol
InChI Key: ZJKWURBEBFCCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, making it a valuable compound for various applications.

Properties

CAS No.

62481-16-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3

InChI Key

ZJKWURBEBFCCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.